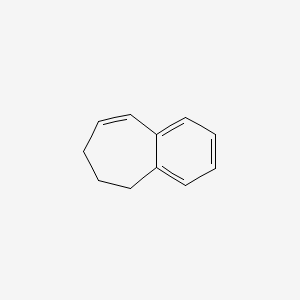

6,7-Dihydro-5H-benzocycloheptene

Vue d'ensemble

Description

6,7-Dihydro-5H-benzocycloheptene is a seven-membered benzene derivative with the molecular formula C11H12. This compound has gained attention due to its diverse range of applications in scientific research and industry. It is known for its unique chemical structure, which allows it to participate in various chemical reactions and serve as a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-benzocycloheptene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dihydro-5H-benzocycloheptene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.

Common Reagents and Conditions

Oxidation: Bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase can oxidize this compound to yield homochiral monol or cis-diol enantiomers as major products.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dihydroxylated derivatives, which can be further utilized in synthetic applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

The benzocycloheptene structure has been identified as a valuable molecular framework for developing anticancer agents. Compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of 6,7-dihydro-5H-benzocycloheptene have been evaluated for their effects on lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT colorimetric assay. Results indicated promising profiles with certain compounds exhibiting strong inhibition of cancer cell proliferation, suggesting potential as anticancer drugs .

Estrogen Receptor Modulation

Research has demonstrated that some derivatives of this compound can bind to estrogen receptors and exhibit antiestrogenic activity comparable to tamoxifen. This property positions these compounds as potential candidates for treating hormone-dependent cancers, particularly breast cancer. The binding affinities and growth inhibitory activities of these compounds were found to be significant, indicating their potential utility in hormone therapy .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives can be achieved through various methodologies, including high-pressure synthetic approaches and palladium-catalyzed reactions. These methods allow for the introduction of different substituents that can enhance biological activity or alter pharmacokinetic properties .

Table 1: Synthesis Methods for this compound Derivatives

| Methodology | Description | Yield/Outcome |

|---|---|---|

| High-pressure synthesis | Utilizes elevated pressure to facilitate reactions leading to diverse derivatives. | High yield of substituted compounds |

| Palladium-catalyzed reactions | Involves coupling reactions to introduce aryl groups at specific positions on the ring. | Enhanced binding affinity |

| Wittig olefination | A sequential synthetic strategy that allows for the introduction of functional groups. | Diverse functionalized products |

Other Pharmacological Activities

Beyond anticancer applications, this compound derivatives have been investigated for their potential in treating other conditions:

- Neurokinin-3 Receptor Antagonism : Some derivatives act as selective antagonists for neurokinin-3 receptors, which are implicated in various neuropsychiatric disorders .

- Cholesterol and Lipid Regulation : Certain compounds have been patented for their effectiveness in managing hyperlipidemia and related disorders, indicating a broader therapeutic scope .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of synthesized derivatives on MCF-7 breast cancer cells, several compounds exhibited IC50 values in the nanomolar range, demonstrating potent cytotoxicity. The structure-activity relationship (SAR) studies revealed that modifications to the benzocycloheptene core could significantly enhance anticancer efficacy .

Case Study 2: Estrogen Receptor Binding

A comparative analysis of estrogen receptor binding affinities showed that specific modifications to the benzocycloheptene structure resulted in compounds with binding affinities comparable to established therapies like tamoxifen. This highlights the potential for developing new treatments based on this scaffold .

Mécanisme D'action

The mechanism of action of 6,7-Dihydro-5H-benzocycloheptene involves its interaction with specific molecular targets and pathways. For example, bacterial metabolism of the compound by Pseudomonas putida results in benzylic monohydroxylation and dihydroxylation, leading to the formation of optically pure metabolites . These reactions are facilitated by the enzymes naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase .

Comparaison Avec Des Composés Similaires

6,7-Dihydro-5H-benzocycloheptene can be compared with other similar compounds, such as:

6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound is used as an intermediate in the synthesis of cefpirome.

8-Methyl-6,6-diphenyl-5,7-dioxa-8-azonia-6-borata-6,7-dihydro-5H-benzocycloheptene: Known for its unique structural properties and applications in organoboron chemistry.

9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene: A fluorine-substituted derivative with specific applications in organic synthesis.

Activité Biologique

6,7-Dihydro-5H-benzocycloheptene (6,7-DHB) is a bicyclic organic compound characterized by a unique structure that combines a cycloheptene and a benzene ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its molecular formula is C₁₁H₁₂, and it features intriguing chemical properties that may lead to diverse biological activities.

The structure of 6,7-DHB contributes to its reactivity and potential applications:

- Bicyclic Structure : The fused benzene and cycloheptene rings create a reactive cycloalkene that can participate in various chemical reactions.

- Molecular Weight : 6,7-DHB has a molecular weight of approximately 148.22 g/mol, which influences its pharmacokinetic properties.

Biological Activity Overview

Research on the biological activity of 6,7-DHB itself is limited; however, studies on its derivatives and related compounds have provided insights into its potential medicinal properties.

Microbial Metabolism

6,7-DHB has been shown to be metabolized by certain bacterial strains, such as Pseudomonas putida. This metabolic activity indicates its potential as a substrate for biotransformation processes, which could be harnessed for environmental applications or synthetic biology .

Anticancer Potential

Several derivatives of 6,7-DHB have been evaluated for their anticancer properties. For example:

- Estrogen Receptor Binding : A study highlighted that derivatives of 6,7-DHB exhibit binding affinities to estrogen receptors comparable to tamoxifen, suggesting potential use in breast cancer therapy .

- Cytotoxicity Studies : Some derivatives have shown selective cytotoxicity against human cancer cell lines (e.g., MCF-7), indicating that modifications to the parent structure can enhance biological activity .

Table 1: Summary of Biological Activities of 6,7-DHB Derivatives

Case Studies

- Estrogen Receptor Binding Study : A detailed investigation into the synthesis of various derivatives demonstrated that certain analogs of 6,7-DHB possess significant binding affinity for estrogen receptors. This suggests their potential utility as anti-estrogen agents in the treatment of hormone-sensitive cancers .

- Microbial Biotransformation : Research focusing on the oxidation of 6,7-DHB by bacterial strains revealed the formation of enantiomerically enriched products through microbial metabolism. These findings highlight the compound's potential for use in biocatalysis and environmental remediation .

- Cytotoxicity Evaluations : Various studies have assessed the cytotoxic effects of different derivatives against multiple cancer cell lines. The results indicate that structural modifications can lead to enhanced potency against specific cancer types, which may pave the way for developing new therapeutic agents .

Propriétés

IUPAC Name |

8,9-dihydro-7H-benzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRRHWQMEXXDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342470 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7125-62-4 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.